[(4-Methoxynaphthalen-1-YL)methyl]hydrazine
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Overview
Description
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is an organic compound that features a naphthalene ring substituted with a methoxy group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[(4-Methoxynaphthalen-1-YL)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[(4-Methoxynaphthalen-1-YL)methyl]methylamine: Contains a methylated amine group.
[(4-Methoxynaphthalen-1-YL)methyl]aniline: Features an aniline group.
Uniqueness
[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
887592-81-6 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-7-6-9(8-14-13)10-4-2-3-5-11(10)12/h2-7,14H,8,13H2,1H3 |
InChI Key |
SSVYZDXENIXAFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNN |
Origin of Product |
United States |
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